molecular formula C10H13BrClN B1381611 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1803611-39-3

6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1381611
CAS No.: 1803611-39-3
M. Wt: 262.57 g/mol
InChI Key: SBFORUYQLBLZLI-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position of the indole ring, along with a hydrochloride salt form.

Preparation Methods

The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can be reduced to form 3,3-dimethyl-2,3-dihydro-1H-indole. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar compounds to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride include:

    3,3-Dimethyl-2,3-dihydro-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    6-Bromo-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFORUYQLBLZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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